DIM-C-pPhCO2Me
Overview
Mechanism of Action
Target of Action
DIM-C-pPhCO2Me primarily targets the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a transcription factor involved in various cellular processes, including inflammation, apoptosis, and carcinogenesis . This compound acts as an antagonist to NR4A1 .
Mode of Action
The compound interacts with NR4A1 and inhibits its function . This interaction leads to changes in the transcriptional activity of NR4A1, thereby affecting the expression of genes regulated by this transcription factor .
Biochemical Pathways
It is known that nr4a1 regulates several important cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation . By antagonizing NR4A1, this compound likely affects these pathways and their downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound exhibits potent anticancer activity in various cancer cell types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It has been shown to decrease the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells . Additionally, it inhibits cell migration and reduces the multiplication and survival of cancer cells .
Biochemical Analysis
Biochemical Properties
DIM-C-pPhCO2Me plays a crucial role in biochemical reactions, particularly as an antagonist of the nuclear receptor 4A1 (NR4A1) . NR4A1 is a protein that in humans is encoded by the NR4A1 gene . As an antagonist, this compound can bind to NR4A1 and inhibit its activity .
Cellular Effects
This compound has been observed to display antineoplastic activity, meaning it inhibits the development of tumors . It has shown potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It decreases the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the migration of Rh30 and MDA-MB-231 cancer cells . Additionally, it prevents the action of the mechanistic target of rapamycin (mTOR), a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also stimulates the production of reactive oxygen species (ROS) in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIM-C-pPhCO2Me involves the reaction of indole derivatives with benzaldehyde derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol . The product is then purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98%) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
DIM-C-pPhCO2Me undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
DIM-C-pPhCO2Me has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its role in modulating biological pathways and cellular processes.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
DIM-C-pPhCO2Me is unique in its ability to specifically target NR4A1. Similar compounds include:
DIM-C-pPhOH: This compound also targets NR4A1 but has different substituents on the phenyl ring.
C-DIM12: Another compound with similar antineoplastic activity but different molecular structure.
Cytosporone B: A compound that targets nuclear receptors but with a different mechanism of action.
These compounds share some biological activities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its specific targeting of NR4A1 .
Properties
IUPAC Name |
methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOKSZCULLDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271204 | |
Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151358-48-4 | |
Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DIM-C-pPhCO2Me?
A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]
Q2: How does this compound impact cancer cell migration and invasion?
A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []
Q3: Are there any in vivo studies demonstrating the efficacy of this compound?
A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.
Q4: What are the structural features of this compound that contribute to its activity?
A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]
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